3-Aminophenol

Catalog No.
S516025
CAS No.
591-27-5
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenol

3-Aminophenol overcomes oxidative instability and regiochemical mismatch of common aminophenol isomers. Offers ambient storage, precise meta-directed reactivity for:

  • Xanthene fluorescent dyes: exclusive formation of cyclic cores (2-/4-isomers cannot).
  • Conductive polymer films: retains π-conjugation for biosensors & anti-corrosion.
  • APF resin nanospheres: template-free, uniform spheres for catalyst supports & supercapacitors.

Procurement edge: no air-free handling, antioxidant doping, or special storage needed.

CAS Number

591-27-5

Product Name

3-Aminophenol

IUPAC Name

3-aminophenol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2

InChI Key

CWLKGDAVCFYWJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N

solubility

1 to 10 mg/mL at 75° F (NTP, 1992)
0.25 M
Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether
Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide
Soluble in alkalies; slightly soluble in ligroin
Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water
In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C

Synonyms

3-aminophenol, 3-aminophenol acetate, 3-aminophenol hydrochloride, 3-aminophenol monopotassium salt, 3-aminophenol monosodium salt, 3-aminophenol sulfate, m-aminophenol, meta-aminophenol

Canonical SMILES

C1=CC(=CC(=C1)[O-])[NH3+]

Isomeric SMILES

C1=CC(=CC(=C1)[O-])[NH3+]

The exact mass of the compound 3-Aminophenol is 109.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 75° f (ntp, 1992)0.25 mfreely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ethersoluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxidesoluble in alkalies; slightly soluble in ligroinslightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot waterin water, 26.3 g/l (2.63x10+4 mg/l) at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of aminophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 250 g, 500 g, 1 kg

3-Aminophenol (m-aminophenol) is a highly versatile aromatic amine and phenol derivative utilized extensively as a primary building block in the synthesis of advanced polymers, fluorescent dyes, and pharmaceutical intermediates. Characterized by its meta-substituted structure, it exhibits unique amphoteric properties and distinct reactivity profiles compared to its ortho- and para-isomers. Industrially, it is prized for its exceptional atmospheric stability and its specific regiochemical behavior, which allows for the formation of complex cyclic structures such as xanthene cores. In materials science, 3-aminophenol is a critical precursor for synthesizing highly uniform formaldehyde resin nanospheres and electroactive polyaminophenol films, making it an indispensable raw material for both fine chemical manufacturing and advanced carbon material production [1].

Attempting to substitute 3-aminophenol with its more common isomers, 2-aminophenol or 4-aminophenol, fundamentally disrupts both processability and final product performance. From a handling perspective, the ortho- and para-isomers are highly susceptible to atmospheric oxidation, rapidly degrading into colored quinone-imine byproducts unless stored under inert conditions or formulated with antioxidants. Chemically, the meta-positioning of the functional groups in 3-aminophenol is an absolute requirement for the dual-condensation reactions needed to form xanthene-based fluorescent dyes; 2-aminophenol and 4-aminophenol simply cannot form these cyclic cores. Furthermore, during oxidative polymerization, the ortho- and para-isomers tend to form ether linkages that break π-electron conjugation, yielding insulating materials, whereas 3-aminophenol polymerizes into a fully conjugated, electrically conductive matrix [1].

Oxidation Resistance and Storage Stability

A critical procurement advantage of 3-aminophenol is its robust stability under standard atmospheric conditions. While 2-aminophenol and 4-aminophenol readily oxidize upon exposure to air and light—forming yellow-brown and pink-purple degradation products, respectively—3-aminophenol remains stable as white prisms. This inherent stability eliminates the need for the low-concentration antioxidant additives typically required for 4-aminophenol formulations, and bypasses the strict inert-gas handling protocols necessary to prevent yield-killing impurities when processing 2-aminophenol [1].

Evidence DimensionAtmospheric oxidation resistance at room temperature
Target Compound DataStable crystalline solid without antioxidant requirements
Comparator Or Baseline2-Aminophenol and 4-Aminophenol (rapidly degrade into colored oxidation products)
Quantified DifferenceEliminates the need for inert atmosphere handling or antioxidant doping required by ortho/para isomers
ConditionsRoom temperature exposure to atmospheric air and light

Reduces procurement overhead and process complexity by eliminating the need for specialized air-free handling or continuous repurification during industrial scale-up.

Monodisperse Resin Sphere Formation

In the production of advanced carbon and resin spheres, 3-aminophenol demonstrates unique polymerization kinetics with formaldehyde. Unlike 2-aminophenol and 4-aminophenol, which fail to produce highly uniform particles under identical conditions, 3-aminophenol yields strictly monodisperse colloidal spheres. Studies show that 3-aminophenol/formaldehyde (APF) resins achieve a polydispersity index of less than 3%, with broadly tunable diameters ranging from 80 nm to 2500 nm. This exceptional structural control is not replicable with the ortho- or para-isomers in template-free, surfactant-free aqueous/ethanol systems[1].

Evidence DimensionPolydispersity of synthesized resin colloidal spheres
Target Compound Data<3% polydispersity (highly monodisperse)
Comparator Or Baseline2-Aminophenol and 4-Aminophenol (fail to form uniform monodisperse spheres)
Quantified Difference3-AP achieves <3% polydispersity with 80–2500 nm size tunability, unmatched by other isomers
ConditionsTemplate-free, surfactant-free polymerization with formaldehyde in water/ethanol mixtures

Critical for manufacturing advanced carbon nanospheres, catalyst supports, and periodic 3D structures where strict dimensional uniformity is required.

Conductive Polymer Backbone Formation

The structural isomerism of aminophenols dictates the electrical properties of their resulting polymers. During oxidative chemical polymerization in basic media, 2-aminophenol and 4-aminophenol form ether linkages within the polymer backbone, which permanently disrupt π-electron conjugation and result in insulating materials. Conversely, 3-aminophenol polymerizes while maintaining full π-conjugation. When doped with strong acids like sulfuric acid, poly(3-aminophenol) exhibits distinct electrical conductivity, making it the only viable isomer for synthesizing electroactive polyaminophenol matrices [1].

Evidence DimensionElectrical conductivity of the synthesized polymer
Target Compound DataConductive (maintains π-electron conjugation)
Comparator Or BaselinePoly(2-aminophenol) and Poly(4-aminophenol) (insulating due to ether linkages)
Quantified Difference3-AP yields a conductive polymer matrix, whereas 2-AP and 4-AP yield strictly insulating polymers
ConditionsOxidative chemical polymerization in aqueous NaOH followed by acid doping

Makes 3-aminophenol the exclusive isomer choice for manufacturing electroactive polyaminophenol films, biosensor matrices, and conductive coatings.

Regioselective Rhodamine Dye Synthesis

3-Aminophenol is the obligate precursor for the synthesis of rhodamine and fluorone dye cores. Its meta-substituted amine and hydroxyl groups are perfectly positioned to undergo dual-condensation with reagents like trimellitic anhydride or phthalaldehydic acids to form the rigid, fluorescent xanthene ring system. Microwave-assisted synthesis utilizing 3-aminophenol achieves yields of 94.3% to 95.8% for carboxy-rhodamine isomers. In stark contrast, the steric and electronic positioning in 4-aminophenol and 2-aminophenol completely precludes the formation of this cyclic xanthene core, rendering them useless for this class of dye synthesis [1].

Evidence DimensionYield of isomerically pure rhodamine/fluorone dye cores
Target Compound Data>94% yield of carboxy-rhodamine isomers
Comparator Or Baseline4-Aminophenol and 2-Aminophenol (0% yield, structurally incapable)
Quantified DifferenceAbsolute requirement of the meta-isomer to achieve the dual-condensation necessary for the xanthene core
ConditionsCondensation with trimellitic anhydride or phthalaldehydic acids

Dictates absolute precursor selection for the commercial synthesis of fluorescent probes, laser dyes, and biological stains.

Rhodamine & Fluorone Dye Synthesis

Where this compound is the right choice for producing high-yield, high-purity fluorescent probes, biological stains, and laser dyes due to its unique regiochemical ability to form xanthene cores[1].

Monodisperse Carbon Nanosphere Manufacturing

Where this compound is the right choice for template-free polymerization with formaldehyde, yielding highly uniform, tunable APF resin spheres used as catalyst supports and supercapacitor electrodes [2].

Electroactive Polymer Film Production

Where this compound is the right choice for synthesizing conductive polyaminophenol matrices for biosensors and anti-corrosion coatings, as it uniquely maintains backbone π-conjugation compared to its isomers [3].

Stable Chemical Intermediate Sourcing

Where this compound is the right choice for large-scale pharmaceutical or agrochemical synthesis workflows that require an aminophenol building block without the overhead of extreme air-free handling or antioxidant doping [4].

Physical Description

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992)
DryPowder

Color/Form

White prisms from toluene or water
White crystals

XLogP3

0.6

Exact Mass

109.0528

Boiling Point

327 °F at 11 mm Hg (NTP, 1992)
164 °C at 11 mm Hg

Density

1.195 g/cu cm

LogP

0.21 (LogP)
log Kow = 0.21 at pH 5.6

Appearance

Solid powder

Melting Point

253 to 259 °F (NTP, 1992)
123.0 °C
123 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3WTS6QT82

Related CAS

38171-54-9 (mono-hydrochloride salt)
51-81-0 (hydrochloride)
68239-81-6 (sulfate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.86X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

591-27-5

Wikipedia

3-Aminophenol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

... 3-Aminophenol cannot be obtained easily by reduction. It is made mainly by the reaction of 3-aminobenzenesulfonic acid with sodium hydroxide or by the reaction of resorcinol with ammonia. Substitution of the sulfonic acid group in 3-aminobenzenesulfonic acid is accomplished by caustic soda fusion (5 - 6 hr; 240 - 245 °C). The product is purified by vacuum distillation. Alternatively, resorcinol reacts with ammonia, for example, in the presence of diammonium phosphate and arsenic pentoxide or ammonium sulfite to form 3-aminophenol. The compound also may be made by hydrolysis of 3-aminoaniline
Manufactured by redn of m-nitrophenol
Fusion of m-sulfanilic acid with caustic soda and subsequent extraction of the melt with ether.

General Manufacturing Information

Synthetic dye and pigment manufacturing
Phenol, 3-amino-: ACTIVE
AMINOPHENOL EXISTS IN 3 ISOMERIC FORMS.
IN JAPAN, M-AMINOPHENOL IS INGREDIENT IN CHELATING RESIN USEFUL FOR REMOVING HEAVY METAL IONS FROM INDUST WASTE WATER.

Analytic Laboratory Methods

NEW DETECTION REAGENT FOR IDENTIFICATION & SEMIQUANTITATIVE DETERMINATION OF AMINOPHENOLS IN POLLUTED WATER USING THIN LAYER CHROMATOGRAPHY IS PRESENTED. /AMINOPHENOLS/
DETERMINATION OF AMINOPHENOL ISOMERS BY HIGH-SPEED LIQUID CHROMATOGRAPHY. /AMINOPHENOLS/
SEMIQUANTITATIVE DETERMINATION OF M-AMINOPHENOL BY THIN LAYER CHROMATOGRAPHY.
M-AMINOPHENOL IS REACTED WITH KIO4 TO GIVE INTENSE RED COLOR, WHICH IS MEASURED, COLORIMETRICALLY, @ 500 NM.
THIN LAYER CHROMATOGRAPHIC DETERMINATION OF AMINOPHENOLS. /AMINOPHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.
1: Rani M, Shanker U. Promoting sun light-induced photocatalytic degradation of toxic phenols by efficient and stable double metal cyanide nanocubes. Environ Sci Pollut Res Int. 2018 Jun 6. doi: 10.1007/s11356-018-2214-9. [Epub ahead of print] PubMed PMID: 29876850.
2: Zhao J, Huang W, Si P, Ulstrup J, Diao F, Zhang J. General Syntheses of Nanotubes Induced by Block Copolymer Self-Assembly. Macromol Rapid Commun. 2018 Jun;39(12):e1800125. doi: 10.1002/marc.201800125. Epub 2018 Apr 30. PubMed PMID: 29709102.
3: Sarkar HS, Ghosh A, Das S, Maiti PK, Maitra S, Mandal S, Sahoo P. Visualisation of DCP, a nerve agent mimic, in Catfish brain by a simple chemosensor. Sci Rep. 2018 Feb 21;8(1):3402. doi: 10.1038/s41598-018-21780-5. PubMed PMID: 29467435; PubMed Central PMCID: PMC5821826.
4: Lucaire V, Schwartz JJ, Delhomme O, Ocampo-Torres R, Millet M. A sensitive method using SPME pre-concentration for the quantification of aromatic amines in indoor air. Anal Bioanal Chem. 2018 Mar;410(7):1955-1963. doi: 10.1007/s00216-018-0862-8. Epub 2018 Jan 20. PubMed PMID: 29353429.
5: Li J, Li Y, Li B, Yang Y. Left-handed helical polymer resin nanotubes prepared by using N-palmitoyl glucosamine. Chirality. 2018 Apr;30(4):439-444. doi: 10.1002/chir.22804. Epub 2017 Dec 20. PubMed PMID: 29266451.
6: Wang H, Wang W, Asif M, Yu Y, Wang Z, Wang J, Liu H, Xiao J. Cobalt ion-coordinated self-assembly synthesis of nitrogen-doped ordered mesoporous carbon nanosheets for efficiently catalyzing oxygen reduction. Nanoscale. 2017 Oct 19;9(40):15534-15541. doi: 10.1039/c7nr05208a. PubMed PMID: 28984334.
7: Bin DS, Chi ZX, Li Y, Zhang K, Yang X, Sun YG, Piao JY, Cao AM, Wan LJ. Controlling the Compositional Chemistry in Single Nanoparticles for Functional Hollow Carbon Nanospheres. J Am Chem Soc. 2017 Sep 27;139(38):13492-13498. doi: 10.1021/jacs.7b07027. Epub 2017 Sep 13. PubMed PMID: 28858501.
8: Li Y, Yang Y. Single-Handed Helical Carbonaceous Nanotubes: Preparation, Optical Activity, and Applications. Chem Rec. 2018 Jan;18(1):55-64. doi: 10.1002/tcr.201700031. Epub 2017 Jul 4. Review. PubMed PMID: 28675550.
9: Siva Reddy A, Ranjith Reddy K, Nageswar Rao D, Jaladanki CK, Bharatam PV, Lam PY, Das P. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. Org Biomol Chem. 2017 Jan 25;15(4):801-806. doi: 10.1039/c6ob02444k. PubMed PMID: 28045171.
10: Davies DJ, Heylings JR, Gayes H, McCarthy TJ, Mack MC. Further development of an in vitro model for studying the penetration of chemicals through compromised skin. Toxicol In Vitro. 2017 Feb;38:101-107. doi: 10.1016/j.tiv.2016.10.004. Epub 2016 Oct 14. PubMed PMID: 27751951.
11: Liu Y, Zhang H, Noonan O, Xu C, Niu Y, Yang Y, Zhou L, Huang X, Yu C. Kinetically Controlled Assembly of Nitrogen-Doped Invaginated Carbon Nanospheres with Tunable Mesopores. Chemistry. 2016 Oct 10;22(42):14962-14967. doi: 10.1002/chem.201602672. Epub 2016 Sep 4. PubMed PMID: 27593214.
12: Bei E, Liao X, Meng X, Li S, Wang J, Sheng D, Chao M, Chen Z, Zhang X, Chen C. Identification of nitrosamine precursors from urban drainage during storm events: A case study in southern China. Chemosphere. 2016 Oct;160:323-31. doi: 10.1016/j.chemosphere.2016.06.081. Epub 2016 Jul 6. PubMed PMID: 27393968.
13: Kirchlechner S, Hübner A, Uter W. Survey of sensitizing components of oxidative hair dyes (retail and professional products) in Germany. J Dtsch Dermatol Ges. 2016 Jul;14(7):707-15. doi: 10.1111/ddg.13099. PubMed PMID: 27373245.
14: Lu W, Asher SA, Meng Z, Yan Z, Xue M, Qiu L, Yi D. Visual detection of 2,4,6-trinitrotolune by molecularly imprinted colloidal array photonic crystal. J Hazard Mater. 2016 Oct 5;316:87-93. doi: 10.1016/j.jhazmat.2016.05.022. Epub 2016 May 9. PubMed PMID: 27214001.
15: Hergert LY, Ravetti S, Mazzieri MR. Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol in a New Pharmaceutical Formulation. Int J Pharm Compd. 2016 Jan-Feb;20(1):63-70. PubMed PMID: 27125056.
16: Thorén S, Yazar K. Contact allergens in 'natural' hair dyes. Contact Dermatitis. 2016 May;74(5):302-4. doi: 10.1111/cod.12519. PubMed PMID: 27040875.
17: Haque MM, Kudrat-E-Zahan M, Banu LA, Islam MS, Islam MS. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. Bioinorg Chem Appl. 2015;2015:923087. doi: 10.1155/2015/923087. Epub 2015 Jul 29. PubMed PMID: 26294901; PubMed Central PMCID: PMC4532810.
18: Tian K, Guo W, Zhao X, Xu Z, Jiao J, Jia Y, Li R, Wang H. Nitrogen-Enriched Fe3O4@Carbon Nanospheres Derived from Fe3O4@3-Aminophenol/Formaldehyde Resin Nanospheres Based on a Facile Hydrothermal Strategy: Towards a Robust Catalyst Scaffold for Platinum Nanocrystals. Chem Asian J. 2015 Dec;10(12):2651-9. doi: 10.1002/asia.201500638. Epub 2015 Sep 11. PubMed PMID: 26282338.
19: Manin AN, Voronin AP, Shishkina AV, Vener MV, Churakov AV, Perlovich GL. Influence of Secondary Interactions on the Structure, Sublimation Thermodynamics, and Solubility of Salicylate:4-Hydroxybenzamide Cocrystals. Combined Experimental and Theoretical Study. J Phys Chem B. 2015 Aug 20;119(33):10466-77. doi: 10.1021/acs.jpcb.5b05082. Epub 2015 Aug 10. PubMed PMID: 26258951.
20: Rodrigues LP, Ferreira LF, do Monte AF, Brito-Madurro AG, Madurro JM. Bioelectrode applied to diagnosis of cardiac disease. J Nanosci Nanotechnol. 2014 Sep;14(9):6528-38. PubMed PMID: 25924297.

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